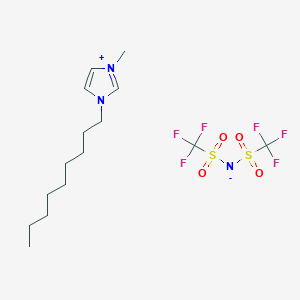

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide

Description

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including low viscosity, high thermal stability, and excellent ionic conductivity

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIYRAHOVOMURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:

Alkylation of Imidazole: The initial step involves the alkylation of imidazole with nonyl bromide to form 1-Methyl-3-nonylimidazolium bromide.

Anion Exchange: The bromide ion is then exchanged with bis(trifluoromethylsulfonyl)imide through a metathesis reaction using lithium bis(trifluoromethylsulfonyl)imide in an aqueous medium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The compound can form complexes with various metal ions, enhancing its application in catalysis.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Metal Salts: Metal salts such as palladium chloride are used in complexation reactions.

Major Products:

Substituted Imidazolium Salts: Resulting from nucleophilic substitution.

Metal Complexes: Formed through complexation reactions.

Scientific Research Applications

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity.

Green Chemistry: Acts as a solvent in various green chemical processes, reducing the environmental impact of chemical reactions.

Materials Science: Employed in the synthesis of advanced materials, including nanomaterials and polymers.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate charge transfer. The imidazolium cation interacts with various molecular targets, enhancing the solubility and reactivity of compounds in solution. The bis(trifluoromethylsulfonyl)imide anion contributes to the compound’s high thermal stability and low viscosity, making it suitable for high-temperature applications.

Comparison with Similar Compounds

- 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to dissolve non-polar substances. This property makes it particularly useful in applications requiring the dissolution of hydrophobic compounds, such as in organic synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.